molecular formula C21H42O7 B14315160 Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate CAS No. 109460-74-4

Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate

Cat. No.: B14315160
CAS No.: 109460-74-4
M. Wt: 406.6 g/mol
InChI Key: OPBJXYLXZVPCQZ-UHFFFAOYSA-N
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Description

Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate is a complex organic compound with a molecular formula of C20H42O6. . This compound is notable for its unique structure, which includes multiple ether linkages, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate typically involves the esterification of a polyether alcohol with a suitable carboxylic acid derivative. One common method involves the reaction of 3,6,9,12,15-pentaoxapentacosan-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to modulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate is unique due to its multiple ether linkages and ester functional group, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use .

Properties

CAS No.

109460-74-4

Molecular Formula

C21H42O7

Molecular Weight

406.6 g/mol

IUPAC Name

methyl 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C21H42O7/c1-3-4-5-6-7-8-9-10-11-24-12-13-25-14-15-26-16-17-27-18-19-28-20-21(22)23-2/h3-20H2,1-2H3

InChI Key

OPBJXYLXZVPCQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCC(=O)OC

Origin of Product

United States

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